Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)-
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Overview
Description
Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)-: is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are carried out in polar solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)-.
2-Chlorobenzoyl Chloride: Another precursor used in the synthesis.
Uniqueness
Ethanone, 2-(2-benzothiazolyl)-1-(2-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1152582-09-6 |
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Molecular Formula |
C15H10ClNOS |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClNOS/c16-11-6-2-1-5-10(11)13(18)9-15-17-12-7-3-4-8-14(12)19-15/h1-8H,9H2 |
InChI Key |
RTFIRZBPOKIAET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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